N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]-2,5-dichlorobenzamide
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Overview
Description
N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]-2,5-dichlorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a phenyl group, and a dichlorobenzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]-2,5-dichlorobenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The acetylation of piperazine is followed by the introduction of the phenyl group. The final step involves the reaction with 2,5-dichlorobenzoyl chloride under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]-2,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]-2,5-dichlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an acetylcholinesterase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]-2,5-dichlorobenzamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine structure.
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide: A structurally related compound with a different amide moiety.
Uniqueness
N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]-2,5-dichlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20Cl2N4O2S |
---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]-2,5-dichlorobenzamide |
InChI |
InChI=1S/C20H20Cl2N4O2S/c1-13(27)25-8-10-26(11-9-25)18-5-3-2-4-17(18)23-20(29)24-19(28)15-12-14(21)6-7-16(15)22/h2-7,12H,8-11H2,1H3,(H2,23,24,28,29) |
InChI Key |
RSAISCGIIOYJCP-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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